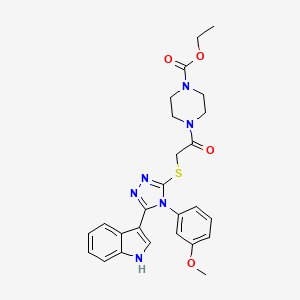

![molecular formula C21H19N3O3S B3015540 N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide CAS No. 868978-65-8](/img/structure/B3015540.png)

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

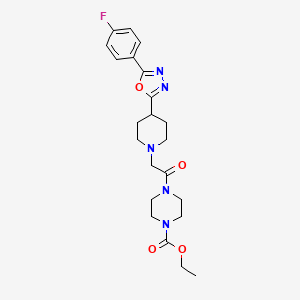

“N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide” is a complex organic compound. It belongs to the class of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . These compounds have shown promising and diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This process can be facilitated by microwave irradiation, which offers a solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines . The reaction is reasonably fast, very clean, high yielding, and environmentally benign .Molecular Structure Analysis

The molecular structure of “N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide” is complex and would be determined through various spectroscopic techniques, including IR, NMR, and Mass spectroscopy . The structure of synthesized compounds can be accomplished through FT-IR, 1H NMR, 13C NMR, mass, and elemental analysis data .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines can be quite diverse. For instance, a copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines can lead to the synthesis of imidazo[1,2-a]pyridines . Additionally, a chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide” would be determined through various analytical techniques. For instance, the melting point of a similar compound was found to be between 70–75°C .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

The imidazo[1,2-a]pyridine scaffold has garnered significant attention in medicinal chemistry due to its versatile pharmacological properties. Researchers have explored derivatives of this compound for their potential as:

- COX-2 Inhibitors : COX-2 (cyclooxygenase-2) inhibitors play a crucial role in managing inflammation and pain. Novel imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent COX-2 inhibitors, offering promise in treating inflammatory diseases and pain management .

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives exhibit luminescent properties, making them valuable for optoelectronic applications. These compounds have been investigated for:

- Emitters in Confocal Microscopy and Imaging : Their fluorescence properties make them suitable for use as imaging agents in biological studies and diagnostics .

Organic Synthesis

Imidazo[1,2-a]pyridines serve as valuable heterocyclic scaffolds in organic synthesis:

- Direct Functionalization : Researchers have developed efficient strategies for constructing imidazo[1,2-a]pyridine derivatives directly from this scaffold. These methods enable the synthesis of diverse compounds with varied functionalities .

Tuberculosis Treatment

Interestingly, imidazo[1,2-a]pyridine derivatives have been explored in the context of tuberculosis (TB) treatment:

- Q203 : A specific derivative, Q203, has demonstrated significant reduction in bacterial load in a TB mouse model. This suggests its potential as an antimycobacterial agent .

Orientations Futures

The future directions for “N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide” could involve further exploration of its bioactivity and potential applications in pharmaceutical chemistry. For instance, a novel compound synthesized during a study showed promise for development into a new generation of drug treatments aimed at addressing the emerging drug resistance in Candida sp .

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit antifungal activity against candida spp, including several multidrug-resistant strains . They have also shown potential as anticancer agents against breast cancer cells , and as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) .

Mode of Action

Similar imidazo[1,2-a]pyridine derivatives have been found to inhibit the formation of yeast to mold as well as ergosterol formation by computational simulation against sterol 14-alpha demethylase (cyp51) . Ergosterol is an essential component of the fungal cell membrane, and its inhibition can lead to cell death .

Biochemical Pathways

The inhibition of ergosterol biosynthesis is a key pathway affected by similar compounds . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .

Pharmacokinetics

Similar compounds have been analyzed for their admet properties . It’s important to note that these properties can significantly impact the bioavailability of the compound .

Result of Action

The result of the compound’s action is the inhibition of fungal growth, specifically Candida spp., including several multidrug-resistant strains . The compound exhibits minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL as the lowest concentration enough to eliminate the Candida spp .

Propriétés

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c25-28(26,22-14-13-17-16-24-15-5-4-8-21(24)23-17)20-11-9-19(10-12-20)27-18-6-2-1-3-7-18/h1-12,15-16,22H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUFDLOAVWZNAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCCC3=CN4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2-phenylacetate](/img/structure/B3015458.png)

![7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3015460.png)

![7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3015462.png)

![5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B3015473.png)

![1-[4-(4-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3015476.png)

![2-(3-Methylphenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B3015477.png)

![1-(4-Fluorobenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3015478.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B3015479.png)